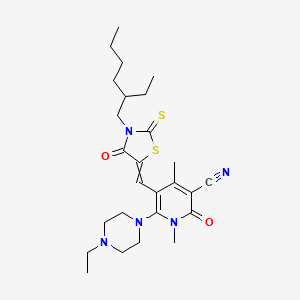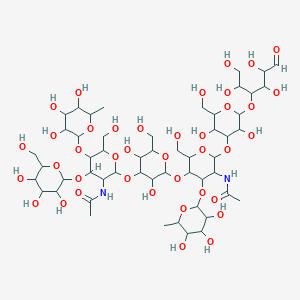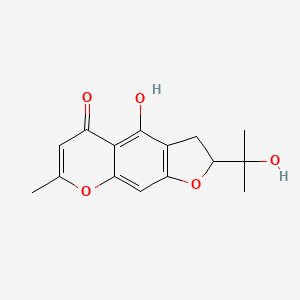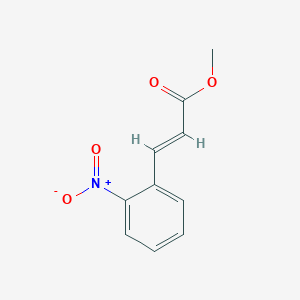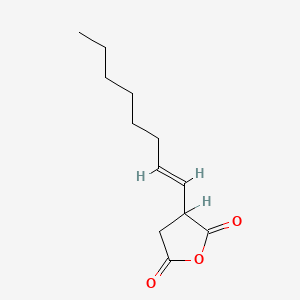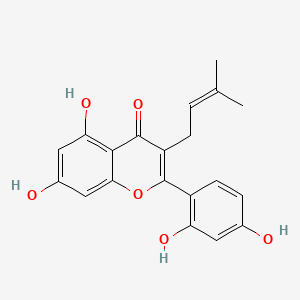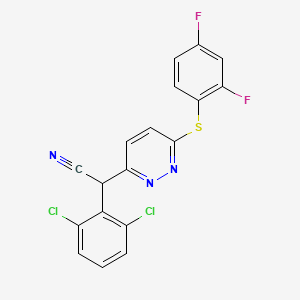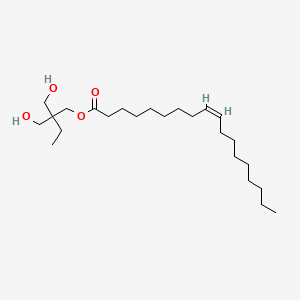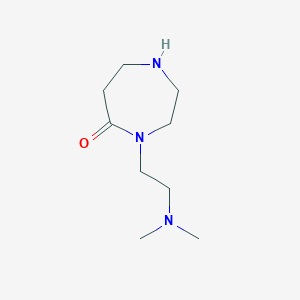
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride . Another example is the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) via atom transfer radical polymerization (ATRP) process .Applications De Recherche Scientifique
Drug Delivery Systems
The structural properties of “4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one” make it suitable for creating polymersomes —vesicles used in drug delivery . These polymersomes can be designed to respond to pH and temperature changes, making them ideal for targeted drug delivery. They can navigate the body’s complex environment and release their payload at specific sites, such as areas with abnormal pH levels often found in cancerous tissues.
Gene Therapy
This compound is integral in forming electrostatic complexes with anionic biomacromolecules like DNA and RNA, which is crucial for gene therapy applications . By facilitating the delivery of genetic material into cells, it can be used to correct genetic disorders or to enable new treatments where traditional pharmaceuticals are ineffective.
Nanoreactors
The ability of this compound to form polymersomes also allows for their use as nanoreactors . These nanoreactors can perform chemical reactions on a microscopic scale, potentially revolutionizing the field of catalysis and providing new pathways for chemical synthesis.
Cancer Therapeutics
The compound’s role in anticancer therapy is significant. It can be used to create nanogels that deliver drugs like doxorubicin directly to cancer cells . This targeted approach can help minimize the side effects of chemotherapy by reducing the impact on healthy cells.
Ocular Drug Delivery
In ophthalmology, the compound has been used to develop a crosslinked nanogel loaded with pilocarpine hydrochloride for ocular drug delivery . This application shows promise in treating eye conditions with more precision and less systemic exposure.
Bioconjugation
“4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one” is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is essential for preparing various biologically active compounds and studying their interactions, which is a cornerstone in medical research.
Safety and Hazards
The safety data sheet for a similar compound, 4-{[2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions for research on similar compounds like N-[2-(Dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide include the development of novel compounds that can bind to the sigma-1 receptor and modulate its activity. Another area of interest is the development of biomass lignin as potential nonviral gene delivery carriers .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)7-8-12-6-5-10-4-3-9(12)13/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYJQNBUBDIATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391803 | |
| Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one | |
CAS RN |
344779-07-3 | |
| Record name | 4-[2-(Dimethylamino)ethyl]-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



